N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a trifluoromethyl group and a hydroxy-methoxy-methylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzoic acid and 2-amino-3-methoxy-2-methylpropanol.
Amide Formation: The carboxylic acid group of 2-(trifluoromethyl)benzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-amino-3-methoxy-2-methylpropanol to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxy group in the side chain can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Pharmaceuticals: The compound may serve as a lead compound in the development of new therapeutic agents, especially in the treatment of diseases where modulation of specific molecular pathways is required.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide exerts its effects involves:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by interacting with key proteins, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
- N-(2-hydroxy-3-methoxypropyl)-2-(trifluoromethyl)benzamide
- N-(2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide
- N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzamide
Comparison:
- Structural Differences: The presence and position of substituents such as the methoxy group and the trifluoromethyl group can significantly influence the compound’s properties.
- Uniqueness: N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-12(19,8-20-2)7-17-11(18)9-5-3-4-6-10(9)13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHHMYJLODBKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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